5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of triazole, thiophene, and oxadiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the thiophene and oxadiazole moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Biology and Medicine
In biology and medicine, 5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole, thiophene, and oxadiazole derivatives. Examples are:
- 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole
- 3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
What sets 5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler compounds.
Properties
Molecular Formula |
C16H12ClN5OS2 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H12ClN5OS2/c1-22-15(10-4-6-11(17)7-5-10)19-20-16(22)25-9-13-18-14(21-23-13)12-3-2-8-24-12/h2-8H,9H2,1H3 |
InChI Key |
UOFBKVNTLPGRMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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